molecular formula C9H12NO6P B013841 O-Phospho-L-tyrosine CAS No. 21820-51-9

O-Phospho-L-tyrosine

Cat. No. B013841
CAS RN: 21820-51-9
M. Wt: 261.17 g/mol
InChI Key: DCWXELXMIBXGTH-QMMMGPOBSA-N
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Description

O-Phospho-L-tyrosine is a phosphorylated derivative of the amino acid tyrosine. This compound plays a crucial role in various biological processes, especially in protein phosphorylation, which is a key post-translational modification regulating cellular activities. Understanding its synthesis, structure, and properties is vital for exploring its roles in biological systems and potential applications in biotechnology and medicine.

Synthesis Analysis

The synthesis of O-Phospho-L-tyrosine is typically achieved through the phosphorylation of L-tyrosine. This process can involve different chemical or enzymatic methods, including the use of tyrosinase, a type of oxidoreductase that catalyzes the ortho-hydroxylation of monophenols to diphenols and the oxidation of diphenols to quinones, which is a step towards the synthesis of L-DOPA and related compounds (Min et al., 2019).

Molecular Structure Analysis

O-Phospho-L-tyrosine's molecular structure is characterized by the presence of a phosphate group attached to the hydroxyl group of tyrosine. This modification significantly alters its chemical behavior and interaction with proteins, particularly in the context of enzyme-catalyzed reactions and signaling pathways. The phosphate group's addition impacts the molecule's conformation and its ability to participate in hydrogen bonding and ionic interactions, which are critical for its biological functions.

Chemical Reactions and Properties

O-Phospho-L-tyrosine participates in various chemical reactions, primarily involving its phosphate group. It can act as a substrate for protein tyrosine phosphatases (PTPs), enzymes that remove the phosphate group from phosphorylated tyrosines on proteins, thereby regulating signal transduction pathways critical for cell growth, differentiation, and metabolic control. The phosphatase activity on tyrosine residues is a crucial regulatory mechanism for cellular signaling and is implicated in numerous physiological and pathological processes (Heneberg, 2012).

Scientific Research Applications

  • Radioprotection and Cancer Therapy : P-Tyr protects TP53 wild-type cells from ionizing radiation, suggesting its potential as a radioprotective agent for radiation protection and therapy in TP53-mutated tumors (Dittmann, Mayer, & Rodemann, 2001). Additionally, it stimulates nuclear EGFR transport and DNA-dependent kinase activation, improving DNA-repair and increasing cell survival after irradiation (Dittmann et al., 2007).

  • Protein Profiling and Enrichment : Titanium (IV)-immobilized O-Phospho-L-tyrosine modified magnetic nanoparticles effectively enrich intact phosphoproteins from complex biological samples, offering promising prospects for protein profiling and research applications (Lei et al., 2022).

  • Anticancer Agent : O-phospho-L-tyrosine inhibits growth in human renal and breast carcinoma cells and synergistically sensitizes them to doxorubicin and etoposide, suggesting its potential as an anticancer agent (Mishra & Hamburger, 1993). It also inhibits cell growth in various cancer cell lines by decreasing tyrosine phosphorylation (Mishra & Hamburger, 1996).

  • Peptide Synthesis : Global phosphorylation and incorporation of protected O4-phospho-L-tyrosine building blocks in the continuous-flow method can effectively synthesize biologically relevant O4-phospho-L-tyrosine-containing peptides (Kitas et al., 1991).

  • Bioengineering and Biomaterial Applications : L-tyrosine-based polyphosphates, including O-phospho-L-tyrosine, show promising properties such as chemical solubility, hydrophilicity, and hydrolytic degradation, useful for potential biomaterial applications (Gupta & Lopina, 2005).

  • Tyrosine Prodrug : O-phospho-L-tyrosine shows potential as a tyrosine prodrug with increased bioavailability and potential for parenteral administration, compared to other forms like N-acetyl-L-tyrosine (Topall & Laborit, 1989).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

O-Phospho-L-tyrosine has been used in studies of tyrosine phosphorylation and has been used in affinity chromatography for the purification of IgG . It has also been used as an amino acid standard in liquid chromatography with tandem mass spectrometry (LC-MS-MS) analysis . Future research may explore its potential applications in the field of phosphoprotein research .

properties

IUPAC Name

(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWXELXMIBXGTH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176234
Record name Phosphotyrosine
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Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS], Solid
Record name Phosphotyrosine
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Record name O-Phosphotyrosine
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Product Name

O-Phospho-L-tyrosine

CAS RN

21820-51-9
Record name Phospho-L-tyrosine
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Record name Phosphonotyrosine
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Record name Phosphotyrosine
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Record name TYROSINE O-PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
727
Citations
T Suga, C Inubushi, N Okabe - Acta Crystallographica Section C …, 1998 - scripts.iucr.org
Two conformers are present in the asymmetric unit cell of the title compound, C9H12NO6P. Their conformations differ by rotation around the P—O—C ester bonds. In each conformer, …
Number of citations: 10 scripts.iucr.org
S Mishra, AW Hamburger - Cancer research, 1993 - AACR
O-Phospho-l-tyrosine (P-Tyr), a substrate for a wide range of protein tyrosine phosphatases, inhibited growth of human renal and breast carcinoma cells. Growth was blocked in the S …
Number of citations: 28 aacrjournals.org
A Afonso, P Pereira, JA Queiroz, Â Sousa… - … of Chromatography A, 2014 - Elsevier
… In this work, an O-phospho-l-tyrosine matrix was used for the first time to purify the pre-miR-29 from a recombinant system. Exploiting the specific and natural interactions between …
KH Dittmann, C Mayer… - International journal of …, 2001 - Wiley Online Library
O‐phospho‐L‐tyrosine (P‐Tyr) has been reported previously to inhibit growth of several cancer cell lines at mM concentrations. In the present study, we investigated the effect of this …
S Mishra, AW Hamburger - Cancer letters, 1996 - Elsevier
We have previously demonstrated that O-phospho-l-tyrosine (P-Tyr), a substrate for a wide range of PTPases, inhibits the growth of human renal cell carcinoma and human breast …
B Gmeiner, C Seelos - FEBS letters, 1989 - Wiley Online Library
… However, the phosphoester derivative of tyrosine, O-phospho-L-tyrosine, was unable to form dityrosine even in mixtures with free L-tyrosine. Dephosphoryiation of 0-phospho-L-tyrosine …
JFA Valente, A Sousa, JA Queiroz, F Sousa - Journal of Chromatography B, 2019 - Elsevier
… In the present work, it was explored the O-phospho-l-tyrosine chromatographic matrix to purify the sc p53-encoding pDNA. This affinity matrix was already studied in our research group …
Q Lei, A Murshed, AC Ogbuehi, Q Peng… - Journal of …, 2022 - Wiley Online Library
… In this work, a facile preparation of titanium (IV)-immobilized O-Phospho-L-tyrosine modified magnetic nanoparticles were developed for the enrichment of intact phosphoproteins. The …
G Micera, LS Erre, R Dallocchio - Colloids and surfaces, 1988 - Elsevier
… spin resonance (ESR) and electronic spectra of gels of amorphous aluminium hydroxide after adsorption of copper(II), in the presence of O-phospho-L-serine or O-phospho-L-tyrosine, …
G Topall, H Laborit - Journal of pharmacy and pharmacology, 1989 - Wiley Online Library
… Abstract-After mice had been treated with L-tyrosine, O-phosphoL-tyrosine, L-tyrosine methyl ester or N-acetyl-L-tyrosine, tyrosine was assayed by HPLC coupled with fluorometric …

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